

Camizestrant: A Deep Dive into Molecular Structure, Binding Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Camizestrant

Cat. No.: B1654347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and pharmacological profile of **camizestrant** (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD). **Camizestrant** is under investigation for the treatment of hormone receptor-positive (HR+) breast cancer and has demonstrated significant potential in overcoming endocrine resistance.^{[1][2]} This document details its molecular structure, binding affinity to wild-type and mutant estrogen receptors, the experimental protocols used for these determinations, and its mechanism of action within relevant signaling pathways.

Molecular Structure

Camizestrant is an orally bioavailable small molecule.^[1] Its chemical structure is characterized by a core that facilitates high-affinity binding to the estrogen receptor (ER).

- IUPAC Name: N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine^[3]
- Molecular Formula: C₂₄H₂₈F₄N₆^{[3][4]}
- Molecular Weight: 476.51 g/mol ^{[3][5]}
- CAS Number: 2222844-89-3^[4]

The structure of **camizestrant** is integral to its function as both a competitive antagonist and a degrader of the estrogen receptor.

Binding Affinity

Camizestrant demonstrates high-affinity binding to the ligand-binding domain (LBD) of both wild-type (ESR1wt) and various mutant forms of the estrogen receptor alpha (ER α).^{[6][7]} Its binding potency has been compared to fulvestrant, another established SERD.

Target ER α Variant	Camizestrant pIC50	Fulvestrant pIC50
Wild-Type (wt)	~9.5	~9.5
D538G	~9.2	~9.4
Y537N	~9.2	~9.4
E380Q	~8.8	~9.3
Y537C	~9.3	~9.5
S463P	~9.4	~9.5
Y537S	~8.5	~8.6

Data adapted from preclinical studies. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.^[6]

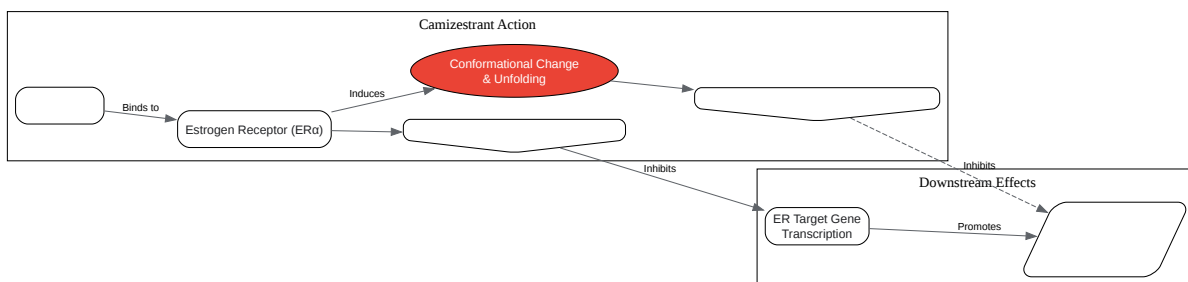
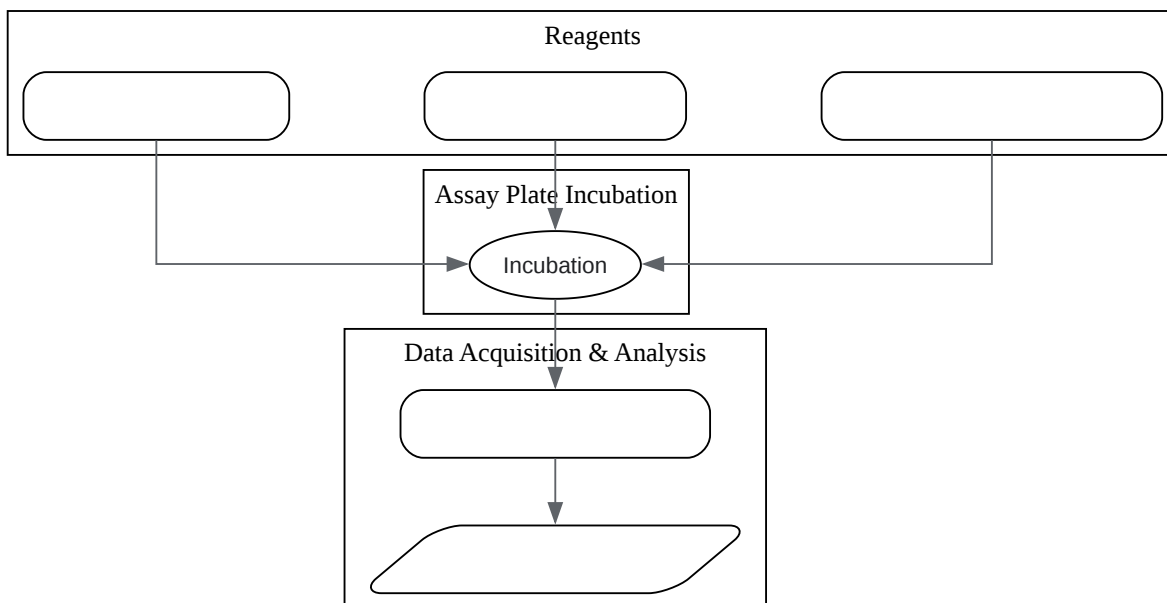
Notably, while mutations such as Y537S result in a slight reduction in binding affinity for both **camizestrant** and fulvestrant, **camizestrant** maintains potent inhibitory and degradation activity against these clinically relevant resistant forms of ER α .^{[6][8][9]}

Experimental Protocols

The binding affinity and functional characteristics of **camizestrant** have been determined through a series of preclinical experiments.

Competition Binding Assay for Binding Affinity

This assay quantifies the ability of **camizestrant** to displace a fluorescently labeled estrogen ligand from the ER α ligand-binding domain.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Camizestrant | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degradar Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. Camizestrant (AZD9833) | SERD | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Next-Generation Oral Selective Estrogen Receptor Degradar Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Camizestrant: A Deep Dive into Molecular Structure, Binding Affinity, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654347#camizestrant-molecular-structure-and-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com